molecular formula C17H19N3O5S2 B3009292 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034381-94-5

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B3009292
CAS RN: 2034381-94-5
M. Wt: 409.48
InChI Key: KXYCTJGCUPZSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound or similar compounds typically involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a thiazolidine-2,4-dione moiety.

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activities

Research demonstrates the synthesis and evaluation of compounds related to 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione for their hypoglycemic and hypolipidemic activities. For instance, novel substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized, showcasing effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in models of diabetes and obesity (Kim et al., 2004). Similarly, another study focused on the synthesis of imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity and identifying potential candidates for further clinical studies (Oguchi Minoru et al., 2000).

Antimicrobial and Antifungal Activities

Various derivatives of thiazolidine-2,4-dione, including the synthesis of new 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, have been explored for their antimicrobial and antifungal properties. These compounds showed significant activity against gram-positive bacteria and excellent antifungal activity, positioning them as potential leads for the development of new antimicrobial agents (Prakash et al., 2011).

Antimalarial Activity

In the search for new antimalarials, novel quinazolin-2,4-dione hybrid molecules, including derivatives of 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, were synthesized and evaluated through molecular docking studies against Plasmodium falciparum enzymes. These studies aim to identify compounds with high binding affinity and potential antimalarial activity, showcasing a modern approach to drug discovery in this field (Abdelmonsef et al., 2020).

Synthesis of Novel Compounds

The synthesis of new compounds with potential therapeutic applications is a key area of research. For example, the assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione explored the biological activities of these compounds, including antibacterial and antifungal activities, without high cytotoxic activity, indicating their suitability for further pharmacological studies (Mohanty et al., 2015).

properties

IUPAC Name

3-[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c21-15-11-26-17(23)20(15)13-9-18(10-13)16(22)12-3-5-14(6-4-12)27(24,25)19-7-1-2-8-19/h3-6,13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYCTJGCUPZSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

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